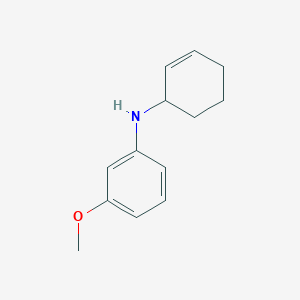
4-Chloro-6-(naphthalen-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(naphthalen-1-yl)pyrimidine is an organic compound with the molecular formula C14H9ClN2. It is a yellow solid with a melting point of 78 to 82°C and a boiling point of approximately 399.5°C at 760 Torr . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine typically involves the reaction of naphthalene derivatives with chlorinated pyrimidines. One common method includes the use of ceric ammonium nitrate (CAN) as a catalyst in a Biginelli-type reaction . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as methanol or ethanol, to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
4-Chloro-6-(naphthalen-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium carbonate, chloroform, and various catalysts like ceric ammonium nitrate . The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-Chloro-6-(naphthalen-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including neuroprotective and anti-inflammatory agents.
Materials Science: The compound is used in the development of new materials with specific optical and electronic properties.
Biological Research: It is studied for its potential antiviral, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(naphthalen-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparación Con Compuestos Similares
4-Chloro-6-(naphthalen-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine . These compounds share similar structural features but differ in their specific applications and biological activities. For example, pyrrolo[2,3-d]pyrimidine derivatives are known for their anticancer properties, while this compound is more commonly studied for its neuroprotective and anti-inflammatory effects .
Propiedades
Fórmula molecular |
C14H9ClN2 |
|---|---|
Peso molecular |
240.69 g/mol |
Nombre IUPAC |
4-chloro-6-naphthalen-1-ylpyrimidine |
InChI |
InChI=1S/C14H9ClN2/c15-14-8-13(16-9-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
Clave InChI |
VVROTKMNYYDPFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119185.png)





![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)

![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
